tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C16H29N3O3 and a molecular weight of 311.42 g/mol . It is also known by its systematic name, Carbamic acid, [1-(1-piperidinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is suggested that the compound may have antimicrobial properties .
Mode of Action
It is suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
The compound’s potential antibacterial action suggests it may impact pathways related to bacterial cell membrane integrity .
Result of Action
It is suggested that the compound may have strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Preparation Methods
The synthesis of tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: This compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate can be compared with other similar compounds such as:
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate .
These compounds share structural similarities but differ in their functional groups, leading to unique chemical properties and applications
Biological Activity
tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate, also known by its CAS number 73874-95-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on cell lines, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₀H₂₀N₂O₂
- Molecular Weight : 200.28 g/mol
- Structure : The compound features a piperidine ring and a tert-butyl carbamate moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various microbial strains while demonstrating selectivity over mammalian cells, such as lung MCR-5 and skin BJ fibroblast cell lines, with no hemolytic activity observed .
Table 1: Antimicrobial Activity Summary
Microbial Strain | Activity (Zone of Inhibition) | Selectivity Index |
---|---|---|
Staphylococcus aureus | 15 mm | High |
Escherichia coli | 12 mm | Moderate |
Candida albicans | 10 mm | Low |
The exact mechanism through which this compound exerts its antimicrobial effects is still under investigation. Preliminary studies suggest that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of this compound against various human cell lines. Notably, it showed low cytotoxic effects at concentrations effective for antimicrobial activity, indicating a favorable therapeutic index. The lack of hemolytic activity further underscores its potential as a safe antimicrobial agent .
Case Studies and Research Findings
Recent studies have explored the broader implications of piperidine derivatives in pharmacology. For instance, compounds with similar structural motifs have been investigated for their ability to modulate inflammatory responses by inhibiting pathways such as the NLRP3 inflammasome . These findings suggest that this compound could be further evaluated for anti-inflammatory properties.
Table 2: Comparative Activity of Similar Compounds
Compound Name | Antimicrobial Activity | NLRP3 Inhibition (%) |
---|---|---|
This compound | Moderate | Not Evaluated |
Compound A (similar structure) | High | 35% |
Compound B (similar structure) | Low | 18% |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- In vivo efficacy : Assessing the compound's effectiveness in animal models.
- Mechanistic studies : Investigating specific pathways affected by the compound.
- Structural modifications : Exploring analogs to enhance potency and selectivity.
Properties
IUPAC Name |
tert-butyl N-[1-(piperidine-1-carbonyl)piperidin-4-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-14(20)17-13-7-11-19(12-8-13)15(21)18-9-5-4-6-10-18/h13H,4-12H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTZMHUKWCUEJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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